molecular formula C11H14Cl2N4O B1378670 2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide dihydrochloride CAS No. 1423026-96-3

2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide dihydrochloride

Cat. No.: B1378670
CAS No.: 1423026-96-3
M. Wt: 289.16 g/mol
InChI Key: FLPBEBBFQFIFNM-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Pyrazole-Acetamide Derivatives

Pyrazole-acetamide derivatives emerged as critical scaffolds in heterocyclic chemistry following Ludwig Knorr’s pioneering work in 1883, which established the cyclocondensation of β-diketones with hydrazines as a foundational synthesis method. The specific compound 2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide dihydrochloride represents a modern iteration of this lineage, optimized for enhanced solubility and reactivity through dihydrochloride salt formation. Early 21st-century advances, such as nano-ZnO-catalyzed syntheses, enabled efficient production of structurally complex pyrazole derivatives, including this compound. Its development aligns with broader trends in medicinal chemistry to engineer heterocycles with dual hydrogen-bonding capabilities (amide and pyrazole groups) for targeted molecular interactions.

Nomenclature and Systematic Classification

The compound’s systematic nomenclature follows IUPAC guidelines:

  • IUPAC Name : this compound
  • CAS Registry Number : 1423026-96-3
  • Molecular Formula : $$ \text{C}{11}\text{H}{14}\text{Cl}2\text{N}4\text{O} $$
  • Molecular Weight : 289.16 g/mol

Table 1: Key Molecular Descriptors

Property Value
SMILES O=C(NC1=CNN=C1)C(N)C2=CC=CC=C2.Cl.Cl
InChI Key FLPBEBBFQFIFNM-UHFFFAOYSA-N
Topological Polar Surface Area 83.8 Ų

Position Within Heterocyclic Chemistry Framework

This compound occupies a strategic niche in heterocyclic chemistry:

  • Core Structure : A pyrazole ring (positions 1-3) fused with an acetamide-phenylethylamine backbone.
  • Electronic Features :
    • Pyrazole’s aromatic sextet with two adjacent nitrogen atoms enables π-π stacking and metal coordination.
    • The acetamide group provides hydrogen-bonding sites (N–H, C=O), while the phenyl ring enhances lipophilicity.
  • Supramolecular Behavior : Crystal structures reveal chloride-mediated hydrogen-bonding networks, forming 1D chains or 2D layers in coordination complexes.

Significance in Pyrazole Chemistry Research

The compound’s hybrid structure bridges multiple research domains:

  • Coordination Chemistry : Serves as a bidentate ligand for Cd(II), Cu(II), and Fe(II) ions, forming complexes with antimicrobial activity (e.g., MIC = 5 μg/mL against E. coli).
  • Drug Discovery : Acts as a precursor for kinase inhibitors (e.g., CDK2 inhibitors with IC₅₀ < 100 nM) and acetylcholinesterase inhibitors.
  • Synthetic Versatility : The 4-pyrazolyl position allows regioselective functionalization, enabling diversity-oriented synthesis.

Current Research Landscape and Knowledge Gaps

Advances (2020–2025):

  • Cancer Therapeutics : Derivatives show submicromolar activity against CDK2/cyclin E complexes, disrupting Rb phosphorylation in G1/S transition.
  • Materials Science : Used in luminescent coordination polymers with potential sensor applications.

Knowledge Gaps:

  • In Vivo Pharmacokinetics : Limited data on oral bioavailability or blood-brain barrier penetration.
  • Target Specificity : Off-target effects on unrelated kinases (e.g., PAK1) require further profiling.
  • Synthetic Scalability : Current routes yield ≤80% purity; greener catalysts (e.g., biocatalysts) remain unexplored.

Properties

IUPAC Name

2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O.2ClH/c12-10(8-4-2-1-3-5-8)11(16)15-9-6-13-14-7-9;;/h1-7,10H,12H2,(H,13,14)(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPBEBBFQFIFNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CNN=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology Based on Patented Processes

Patents such as WO2015155664A1 describe an improved process emphasizing purity and yield, suitable for pharmaceutical-grade production.

Step Description Conditions Notes
Step 1: Synthesis of pyrazole core Condensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyls Reflux in ethanol or acetic acid Ensures formation of 1H-pyrazole-4-carboxamide intermediates
Step 2: Amidation Reaction of the pyrazole core with phenylacetamide derivatives Use of coupling agents like EDC or DCC in DMF or THF Achieves selective amide formation
Step 3: Amination Introduction of amino groups via nucleophilic substitution or reduction Catalyzed by Pd/C under hydrogen or via nucleophilic amination Converts intermediates to amino derivatives
Step 4: Salt formation Treatment with hydrochloric acid Aqueous HCl in ethanol or methanol Yields dihydrochloride salt

The process emphasizes the use of organic solvents like tetrahydrofuran (THF) or acetonitrile, with reaction temperatures ranging from 20°C to 30°C, and reaction times from 2 to 8 hours for cyclization and amidation steps. Purification involves crystallization at low temperatures (0°C to 10°C).

Synthesis of Pyrazole Derivatives via Cyclocondensation

Research findings suggest that pyrazoles can be synthesized efficiently through a one-pot condensation of hydrazines with 1,3-dicarbonyl compounds.

  • Procedure:
    • React hydrazine hydrate with 1,3-dicarbonyl compounds in ethanol.
    • Add aromatic aldehydes if necessary for substitution.
    • Reflux for 3–6 hours.
    • Isolate the pyrazole core via filtration and recrystallization.

This method is adaptable for substituting different aryl groups, including phenyl or substituted phenyls.

Amidation and Coupling Reactions

Amidation of the pyrazole core with phenylacetamide derivatives is typically performed using coupling agents such as EDC or DCC in polar aprotic solvents like DMF or THF, at room temperature, over 4–6 hours.

  • Reaction conditions:
    • Molar ratios: 1:1.1 of pyrazole to phenylacetamide.
    • Temperature: 20–25°C.
    • Solvent volume: 1–3 times the weight of reactants.

Final Salt Formation

The free base compound is dissolved in ethanol or methanol, and excess hydrochloric acid gas or aqueous HCl is added to form the dihydrochloride salt. Crystallization occurs at 5–10°C, over 10–15 hours, yielding high-purity dihydrochloride.

Research-Backed Optimized Protocol

A recent study detailed in PMC (2023) describes an efficient synthesis involving:

  • Step 1: Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds in ethanol at reflux.
  • Step 2: Amidation with phenylacetamide derivatives using EDC in DMF at room temperature.
  • Step 3: Nucleophilic amination to introduce amino groups.
  • Step 4: Salt formation with HCl in ethanol at 0–10°C.

This protocol achieves high purity (>99%) and good yields (~70%).

Data Table Summarizing Preparation Parameters

Parameter Range Preferred Notes
Solvent Ethanol, THF, DMF Ethanol or THF For cyclization and salt formation
Temperature 0°C to 30°C 20–25°C For amidation and salt crystallization
Reaction Time 2–8 hours 4–6 hours For cyclization and amidation
Molar Ratios 1:1.1–1:2 1:1.1 For coupling reactions
Purification Recrystallization Low-temperature crystallization Ensures high purity

Notes and Considerations

  • Purity: Emphasis on recrystallization from ethanol or acetonitrile to achieve pharmaceutical-grade purity.
  • Yield Optimization: Using excess coupling agents and controlled temperatures improves yields.
  • Scalability: The described methods are adaptable for large-scale synthesis, with solvent recycling and process intensification.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitro compounds.

  • Reduction: The pyrazolyl group can be reduced to form aminopyrazoles.

  • Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Electrophiles like bromine or nitric acid are used under controlled conditions.

Major Products Formed:

  • Nitro Compounds: Resulting from the oxidation of the amino group.

  • Aminopyrazoles: Formed by the reduction of the pyrazolyl group.

  • Substituted Phenyl Derivatives: Resulting from electrophilic substitution reactions.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide dihydrochloride exerts its effects involves:

  • Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

  • Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Structure : Features a thiazole ring instead of pyrazole and a 3,4-dichlorophenyl substituent.
  • Crystallography : The dichlorophenyl and thiazole rings form a dihedral angle of 61.8°, with intermolecular N–H⋯N hydrogen bonds creating $ R_2^2(8) $ inversion dimers .
  • Synthesis: Prepared via carbodiimide-mediated coupling of 3,4-dichlorophenylacetic acid and 2-aminothiazole .

2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Structure : Contains a dihydro-pyrazole ring with a 3-oxo group and methyl substituents.
  • Crystallography : The amide group forms a dihedral angle of 80.7° with the dichlorophenyl ring and 64.8° with the pyrazolyl ring. N–H⋯O hydrogen bonds generate $ R_2^2(10) $ dimers .

Target Compound vs. Analogues

Feature Target Compound Thiazole Analogue Dihydro-pyrazole Analogue
Heterocycle 1H-pyrazol-4-yl 1,3-thiazol-2-yl 1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl
Aryl Substituent Phenyl 3,4-Dichlorophenyl 2,4-Dichlorophenyl
Dihedral Angles Not reported (likely influenced by HCl) 61.8° (aryl-thiazole) 80.7° (amide-dichlorophenyl)
Hydrogen Bond Motif Unreported (expected N–H⋯Cl⁻ interactions) $ R_2^2(8) $ (N–H⋯N) $ R_2^2(10) $ (N–H⋯O)

Agricultural Chloroacetamides

Compounds like metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) share the acetamide backbone but are optimized for herbicidal activity. Substituents like chloro and methyl groups enhance lipophilicity, improving membrane penetration in plants .

Pharmaceutical Potential

  • The target compound’s pyrazole ring may confer anti-inflammatory properties, similar to celecoxib (a COX-2 inhibitor). However, its discontinued status suggests limitations in efficacy or stability compared to analogues with electron-withdrawing substituents (e.g., Cl) or optimized hydrogen-bond networks .

Key Research Findings and Implications

Hydrogen Bonding : The dihydrochloride form of the target compound may exhibit unique N–H⋯Cl⁻ interactions, altering solubility and crystallization behavior compared to neutral analogues .

Bioavailability : The HCl salt likely improves aqueous solubility, a critical factor for drug development, but the lack of electron-withdrawing groups (e.g., Cl) may reduce membrane permeability versus dichlorophenyl-containing analogues .

Biological Activity

2-Amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide dihydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of an amino group, a phenyl group, and a pyrazole moiety, which suggest various therapeutic applications. Its molecular formula is C11_{11}H13_{13}Cl2_2N4_4O, with a molecular weight of approximately 276.15 g/mol.

Structural Characteristics

The compound's structure allows it to interact with various biological targets, potentially inhibiting enzyme activity, which is a common strategy in drug development. The presence of functional groups such as pyrazole and amide enhances its pharmacological properties, making it a candidate for further research in drug discovery .

Biological Activity

Research indicates that this compound exhibits significant biological activity across several domains:

  • Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication, making it a potential candidate for antiviral therapies.
  • Neuroprotective Effects : The compound has been investigated for its ability to protect neuronal cells from degeneration, indicating possible applications in neurodegenerative diseases.
  • Anticancer Properties : In vitro studies have shown that this compound can reduce the viability of cancer cell lines, suggesting its potential as an anticancer agent.

The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors. This binding can lead to the modulation of various signaling pathways involved in cell proliferation, apoptosis, and immune response.

Interaction Studies

Interaction studies have demonstrated that the compound can effectively bind to several biological targets. For instance, it has shown promise in inhibiting certain kinases involved in cancer progression.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Anticancer Activity : A study reported that derivatives of this compound significantly reduced the viability of A549 lung cancer cells. The study highlighted the structure-dependent nature of its anticancer activity, suggesting that modifications in the phenyl ring could enhance efficacy .
  • Neuroprotective Effects : Research indicated that this compound could prevent oxidative stress-induced neuronal cell death, thereby offering potential therapeutic avenues for neurodegenerative conditions like Alzheimer's disease.
  • Antiviral Properties : Another investigation focused on the antiviral potential of this compound against specific viral strains, demonstrating a reduction in viral load in treated cells compared to controls .

Comparative Analysis with Similar Compounds

The following table summarizes some related compounds and their unique features compared to this compound:

Compound NameStructureUnique Feature
1-Amino-3-(1H-pyrazol-4-yl)propan-2-oneStructureExhibits anti-inflammatory properties
PhenylpyrazoleStructureKnown for insecticidal activity
N-(4-Pyridyl)-2-aminoacetamideStructurePotential anti-cancer agent

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide dihydrochloride, and how can purity be optimized?

  • Answer : A common approach involves coupling 2-phenylglycine derivatives with 1H-pyrazol-4-amine using carbodiimide-based reagents (e.g., EDC·HCl) in dichloromethane or DMF. Triethylamine is often added to maintain basicity, and reactions are typically conducted at 273 K to minimize side products. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from methylene chloride is recommended to achieve >95% purity .

Q. How should researchers characterize the structural integrity of this compound?

  • Answer : Employ a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm amide bond formation and aromatic substitution patterns.
  • X-ray crystallography : To resolve dihedral angles between the phenyl, pyrazole, and acetamide groups (e.g., planar amide groups with N–H⋯O hydrogen bonds forming R₂²(10) dimers) .
  • HPLC-MS : For molecular weight validation and trace impurity detection .

Advanced Research Questions

Q. How can computational methods improve reaction design for synthesizing this compound?

  • Answer : Quantum chemical calculations (e.g., DFT) can model reaction pathways to identify transition states and energy barriers. For example, ICReDD’s workflow integrates reaction path searches with experimental feedback loops to optimize solvent choice, temperature, and catalyst loading, reducing trial-and-error iterations .

Q. What strategies resolve discrepancies between crystallographic data and computational conformational predictions?

  • Answer : Discrepancies in dihedral angles (e.g., 80.7° vs. computationally predicted 75.2°) may arise from crystal packing forces. Use molecular dynamics simulations in explicit solvent models to compare solution-state conformations with solid-state data. Adjust force fields to account for hydrogen bonding and steric repulsion observed in crystal structures .

Q. How can researchers design assays to evaluate this compound’s biological activity?

  • Answer :

  • Enzyme inhibition assays : Target kinases or proteases due to the pyrazole moiety’s affinity for ATP-binding pockets. Use fluorescence-based assays with positive controls (e.g., staurosporine for kinases).
  • Cellular uptake studies : Radiolabel the acetamide group or use fluorescent tags to track intracellular localization .

Q. What experimental and computational approaches validate hydrogen bonding’s role in stabilizing the compound’s structure?

  • Answer :

  • FTIR and Raman spectroscopy : Identify N–H stretching frequencies (~3300 cm⁻¹) and amide I/II bands to confirm hydrogen bonding.
  • Periodic boundary DFT : Simulate crystal lattice interactions to quantify hydrogen bond energies (e.g., R₂²(10) dimer stabilization contributes ~5 kcal/mol) .

Methodological Contradictions and Solutions

Q. How should conflicting synthetic protocols (e.g., solvent polarity, temperature) be evaluated?

  • Answer : Compare reaction yields and purity under varying conditions using design of experiments (DoE). For example, dichloromethane may favor faster coupling at 273 K, while DMF improves solubility but requires post-reaction acid washing to remove excess reagents. Prioritize protocols with >80% yield and minimal byproducts .

Q. Why do similar pyrazole-acetamide derivatives exhibit divergent biological activities despite structural homology?

  • Answer : Subtle differences (e.g., chloro vs. methyl substituents) alter steric bulk and electronic profiles. Perform SAR studies using molecular docking to map binding interactions. For instance, 2,4-dichlorophenyl analogs show enhanced kinase inhibition due to hydrophobic pocket complementarity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide dihydrochloride
Reactant of Route 2
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2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide dihydrochloride

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